molecular formula C10H10ClFO B175128 4-(4-Fluorophenyl)butyryl chloride CAS No. 133188-66-6

4-(4-Fluorophenyl)butyryl chloride

Cat. No.: B175128
CAS No.: 133188-66-6
M. Wt: 200.64 g/mol
InChI Key: OKGHRPHMHBMWMD-UHFFFAOYSA-N
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Description

4-(4-Fluorophenyl)butyryl chloride is an organic compound with the molecular formula C10H10ClFO. It is a derivative of butyryl chloride, where the butyryl group is substituted with a 4-fluorophenyl group. This compound is commonly used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals due to its reactive acyl chloride functional group.

Scientific Research Applications

4-(4-Fluorophenyl)butyryl chloride is utilized in various scientific research applications, including:

    Chemistry: As an intermediate in the synthesis of complex organic molecules.

    Biology: In the development of bioactive compounds for research purposes.

    Medicine: As a precursor in the synthesis of pharmaceutical agents.

    Industry: Used in the production of agrochemicals and specialty chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-(4-Fluorophenyl)butyryl chloride can be synthesized through several methods. One common method involves the reaction of 4-fluorobenzene with butyryl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the acyl chloride group.

Industrial Production Methods

In an industrial setting, the production of this compound often involves large-scale batch or continuous flow processes. The reaction conditions are carefully controlled to optimize yield and purity. The use of automated systems and advanced monitoring techniques ensures consistent quality and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

4-(4-Fluorophenyl)butyryl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.

    Hydrolysis: In the presence of water, the acyl chloride group hydrolyzes to form the corresponding carboxylic acid.

    Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used under mild to moderate conditions.

    Hydrolysis: Typically carried out in aqueous or mixed aqueous-organic solvents.

    Reduction: Requires strong reducing agents and anhydrous conditions.

Major Products Formed

    Amides: Formed from the reaction with amines.

    Esters: Formed from the reaction with alcohols.

    Carboxylic Acids: Formed from hydrolysis.

    Alcohols: Formed from reduction.

Comparison with Similar Compounds

Similar Compounds

    4-Fluorobutyryl chloride: Similar structure but lacks the phenyl group.

    4-Fluorophenylacetyl chloride: Similar structure but has an acetyl group instead of a butyryl group.

    4-Fluorophenylpropionyl chloride: Similar structure but has a propionyl group instead of a butyryl group.

Uniqueness

4-(4-Fluorophenyl)butyryl chloride is unique due to the presence of both the 4-fluorophenyl and butyryl groups, which confer specific reactivity and properties. This combination makes it a valuable intermediate in the synthesis of a wide range of compounds, particularly in the pharmaceutical and agrochemical industries.

Properties

IUPAC Name

4-(4-fluorophenyl)butanoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClFO/c11-10(13)3-1-2-8-4-6-9(12)7-5-8/h4-7H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKGHRPHMHBMWMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCCC(=O)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 4-(4-fluorophenyl)butyric acid (68.2 g, 0.37 mol) and thionyl chloride (155 g, 1.3 mol) was refluxed for 1.25 h. The mixture was concentrated in vacuo to give 75.3 g (100%) of 4-(4-fluorophenyl)butyryl chloride)
Quantity
68.2 g
Type
reactant
Reaction Step One
Quantity
155 g
Type
reactant
Reaction Step One

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